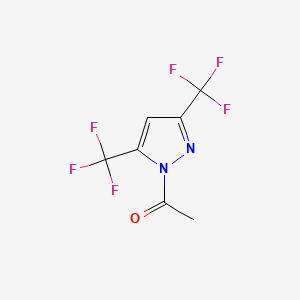

1-Acetyl-3,5-bis(trifluoromethyl)pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6N2O/c1-3(16)15-5(7(11,12)13)2-4(14-15)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCMVWSRHPQCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370980 | |

| Record name | 1-acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244187-01-7 | |

| Record name | 1-acetyl-3,5-bis(trifluoromethyl)-1h-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 1-acetyl-3,5-bis(trifluoromethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. When integrated into heterocyclic scaffolds like pyrazole, the resulting trifluoromethylated pyrazoles often exhibit potent and selective biological activities, making them valuable building blocks in the development of pharmaceuticals and agrochemicals. This guide provides a detailed exploration of the synthesis and reaction mechanism of a key fluorinated pyrazole derivative: 1-acetyl-3,5-bis(trifluoromethyl)pyrazole.

Overall Reaction Scheme

The formation of this compound is a two-step process. The first step is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine to form the pyrazole ring. In this case, 1,1,1,5,5,5-hexafluoroacetylacetone reacts with hydrazine hydrate to yield 3,5-bis(trifluoromethyl)pyrazole. The second step involves the N-acetylation of the pyrazole intermediate using acetic anhydride to produce the final product.

Caption: Overall two-step synthesis of this compound.

Part 1: The Knorr Cyclocondensation - Formation of 3,5-bis(trifluoromethyl)pyrazole

The initial and crucial step in the synthesis is the formation of the pyrazole ring through the condensation of 1,1,1,5,5,5-hexafluoroacetylacetone with hydrazine hydrate. This reaction is a classic example of the Knorr pyrazole synthesis.

Mechanism of Cyclocondensation

The strong electron-withdrawing nature of the two trifluoromethyl groups significantly enhances the electrophilicity of the carbonyl carbons in 1,1,1,5,5,5-hexafluoroacetylacetone, making them highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the diketone. This forms a carbinolamine intermediate.

-

Dehydration and Imine Formation: The carbinolamine intermediate readily undergoes dehydration to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Final Dehydration: A final dehydration step from the resulting cyclic intermediate leads to the formation of the stable, aromatic 3,5-bis(trifluoromethyl)pyrazole ring.

Caption: Mechanism of 3,5-bis(trifluoromethyl)pyrazole formation.

Part 2: N-Acetylation of 3,5-bis(trifluoromethyl)pyrazole

The second stage of the synthesis is the N-acetylation of the newly formed pyrazole ring. This is typically achieved by reacting 3,5-bis(trifluoromethyl)pyrazole with acetic anhydride.

Mechanism of N-Acetylation

The N-acetylation of pyrazole is a nucleophilic acyl substitution reaction.[1]

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the pyrazole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of an acetate ion as a good leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by the acetate ion, to yield the final product, this compound, and acetic acid as a byproduct.

Caption: Mechanism of N-acetylation of 3,5-bis(trifluoromethyl)pyrazole.

Experimental Protocols

Step 1: Synthesis of 3,5-bis(trifluoromethyl)pyrazole

This protocol is adapted from general procedures for the Knorr pyrazole synthesis.

Materials:

-

1,1,1,5,5,5-Hexafluoroacetylacetone

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1,5,5,5-hexafluoroacetylacetone (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3,5-bis(trifluoromethyl)pyrazole as a solid.

Step 2: Synthesis of this compound

This protocol is based on standard N-acetylation procedures for pyrazoles.[2]

Materials:

-

3,5-bis(trifluoromethyl)pyrazole

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and base)

-

Dichloromethane (or other suitable solvent)

Procedure:

-

Dissolve 3,5-bis(trifluoromethyl)pyrazole (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add acetic anhydride (1.1-1.5 equivalents) to the solution.

-

Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

Reactant and Product Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,1,1,5,5,5-Hexafluoroacetylacetone | 1522-22-1 | C₅H₂F₆O₂ | 208.06 |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 |

| 3,5-Bis(trifluoromethyl)pyrazole | 14704-41-7 | C₅H₂F₆N₂ | 204.07 |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |

| This compound | 244187-01-7 | C₇H₄F₆N₂O | 246.11 |

Spectroscopic Characterization Data (Predicted and from Related Compounds)

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 3,5-Bis(trifluoromethyl)pyrazole | ~7.0 (s, 1H, pyrazole-H), ~13.0 (br s, 1H, NH)[3] | ~140 (q, C-CF₃), ~120 (q, CF₃), ~110 (t, C-H) |

| This compound | ~7.5 (s, 1H, pyrazole-H), ~2.7 (s, 3H, COCH₃) | ~170 (C=O), ~145 (q, C-CF₃), ~120 (q, CF₃), ~115 (t, C-H), ~25 (CH₃) |

Note: The spectroscopic data for this compound is predicted based on the known spectra of 3,5-bis(trifluoromethyl)pyrazole and general principles of N-acetylation effects on chemical shifts. Specific, experimentally verified data for the final product should be obtained for confirmation.

Conclusion and Future Outlook

The synthesis of this compound represents a straightforward yet powerful method for accessing a highly functionalized and potentially bioactive molecule. The robust and well-understood Knorr pyrazole synthesis, followed by a standard N-acetylation, provides a reliable route to this compound. The strong electron-withdrawing trifluoromethyl groups play a critical role in activating the starting dicarbonyl compound and influencing the properties of the final product. For drug development professionals and researchers, understanding the nuances of this synthetic pathway is key to designing and creating novel chemical entities with tailored properties for a wide range of applications. Further research could focus on one-pot procedures to improve efficiency and explore the derivatization of the acetyl group to generate a library of N-acyl-3,5-bis(trifluoromethyl)pyrazoles for biological screening.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-acetyl-3,5-bis(trifluoromethyl)pyrazole

Introduction

1-acetyl-3,5-bis(trifluoromethyl)pyrazole is a heterocyclic organic compound featuring a pyrazole ring functionalized with two highly electronegative trifluoromethyl (CF₃) groups and an N-acetyl group. Its molecular formula is C₇H₄F₆N₂O, and its CAS Registry Number is 244187-01-7. The trifluoromethylated pyrazole scaffold is of significant interest to researchers in medicinal chemistry and materials science, as the inclusion of trifluoromethyl groups can enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1]

Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, serving as a predictive reference for its characterization. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features. These predictions are grounded in the analysis of its structural precursor, 3,5-bis(trifluoromethyl)-1H-pyrazole, and established principles of spectroscopic interpretation for analogous functional groups. This document also outlines standardized protocols for data acquisition, ensuring experimental reproducibility and integrity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and chemical environment. The predictions below are based on analysis of its unacetylated precursor and known chemical shift ranges for the relevant functional groups.[2][3][4][5]

Molecular Structure and NMR Assignments

Caption: Molecular structure with key atoms labeled for NMR assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be simple, showing two distinct singlets. The key diagnostic feature differentiating this compound from its precursor, 3,5-bis(trifluoromethyl)-1H-pyrazole, is the absence of the broad N-H proton signal and the appearance of a sharp methyl signal from the acetyl group.

-

H4 Proton: The lone proton on the pyrazole ring, attached to C4, is expected to appear as a singlet. In the precursor, this proton resonates at approximately 6.8 ppm.[2][3] The electron-withdrawing acetyl group on the nitrogen is expected to deshield this proton, shifting its resonance slightly downfield to the ~7.0 - 7.4 ppm range.

-

Acetyl Methyl Protons (-CH₃): The three equivalent protons of the acetyl methyl group will produce a sharp singlet. The typical chemical shift for an N-acetyl group is in the ~2.4 - 2.7 ppm range.[5][6]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The strong electronegativity of the fluorine atoms will significantly influence the chemical shifts of the carbons to which they are attached (C3, C5, and the CF₃ carbons themselves), inducing characteristic splitting patterns.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear as a singlet in the ~168 - 172 ppm range.[7][8]

-

Pyrazole Ring Carbons (C3 & C5): These carbons are chemically equivalent due to the molecule's symmetry. They are directly bonded to the highly electronegative trifluoromethyl groups, which shifts them significantly downfield. A key feature will be the coupling to the three fluorine atoms, resulting in a quartet. The predicted chemical shift is in the ~140 - 145 ppm range, with a ²J(C-F) coupling constant of approximately 35-40 Hz.[9][10]

-

Pyrazole Ring Carbon (C4): This carbon, bonded to a hydrogen, will appear as a singlet further upfield, predicted in the ~110 - 115 ppm range.

-

Trifluoromethyl Carbons (-CF₃): The two equivalent CF₃ carbons will appear as a prominent quartet due to the large one-bond coupling to the three fluorine atoms (¹J(C-F) ≈ 270 Hz). Their chemical shift is expected around ~118 - 123 ppm .[9][10]

-

Acetyl Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will be the most shielded carbon, appearing as a singlet in the ~21 - 24 ppm range.[7][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated compounds. Due to the symmetry of the molecule, the two trifluoromethyl groups are chemically equivalent.

-

Trifluoromethyl Groups (-CF₃): A single, sharp resonance is expected. Based on data for similar trifluoromethylated pyrazoles, the chemical shift is predicted to be in the range of -62 to -65 ppm (relative to CFCl₃ at 0 ppm).[11] The absence of coupling confirms that the two CF₃ groups are not interacting with other fluorine atoms or protons over the typical coupling distance.

| Predicted ¹H NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.4 | Singlet (s) | 1H | C4-H |

| ~2.4 - 2.7 | Singlet (s) | 3H | -C(O)CH₃ |

| Predicted ¹³C NMR Data | |||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~168 - 172 | Singlet (s) | - | C =O |

| ~140 - 145 | Quartet (q) | ²J(C-F) ≈ 35-40 | C 3 & C 5 |

| ~118 - 123 | Quartet (q) | ¹J(C-F) ≈ 270 | -C F₃ |

| ~110 - 115 | Singlet (s) | - | C 4 |

| ~21 - 24 | Singlet (s) | - | -C(O)C H₃ |

| Predicted ¹⁹F NMR Data | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -62 to -65 | Singlet (s) | -CF₃ |

Part 2: Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.

-

Molecular Ion (M⁺): The calculated molecular weight is 246.11 g/mol . A high-resolution mass spectrum should show the molecular ion peak [M]⁺ at an m/z corresponding to this value.

-

Key Fragmentation Pathways: Electron ionization (EI) would likely induce characteristic fragmentation. The most probable fragmentation patterns for N-acetyl pyrazoles involve the loss of the acetyl group or fragmentation of the pyrazole ring.[12][13]

-

Loss of Acetyl Radical: A prominent peak is expected at m/z 203 , corresponding to the loss of the acetyl radical (•COCH₃, 43 Da). This [M-43]⁺ fragment represents the stable 3,5-bis(trifluoromethyl)pyrazolyl cation.

-

Loss of Ketene: An alternative fragmentation involves the loss of ketene (CH₂=C=O, 42 Da) to give a peak at m/z 204 , corresponding to the protonated precursor.

-

Loss of Trifluoromethyl Radical: A peak at m/z 177 could be observed, corresponding to the loss of a trifluoromethyl radical (•CF₃, 69 Da).

-

Caption: Key predicted fragmentation pathways in mass spectrometry.

Part 3: Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is predicted in the range of 1700-1730 cm⁻¹ . This is characteristic of an amide carbonyl where the nitrogen lone pair is part of an aromatic system, which reduces the typical amide resonance and increases the frequency compared to acyclic amides.[14][15]

-

C-F Stretches: Very strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl groups are expected in the 1100-1350 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching from the pyrazole ring proton will appear just above 3000 cm⁻¹ (approx. 3100-3150 cm⁻¹ ), while aliphatic C-H stretching from the acetyl methyl group will appear just below 3000 cm⁻¹ (approx. 2900-3000 cm⁻¹ ).

-

Absence of N-H Stretch: Critically, the spectrum will lack the N-H stretching band typically seen between 3200-3500 cm⁻¹, which would be present in the unacetylated precursor. This absence is a key piece of evidence for successful N-acetylation.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3150 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1700-1730 | C=O stretch (amide) |

| ~1100-1350 | C-F stretches (strong) |

Part 4: Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols must be followed.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the complete spectroscopic characterization of the title compound.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: a. Weigh approximately 10-20 mg of this compound into a clean, dry vial.[16] b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not contain residual peaks that could interfere with the analyte signals. c. Gently agitate the vial until the sample is fully dissolved. Sonication may be used if necessary. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Ensure the sample height in the tube is approximately 4-5 cm.[16] Cap the tube securely.

-

Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and adjust the depth using a gauge. b. Insert the sample into the NMR magnet. c. Lock: Lock the spectrometer onto the deuterium signal of the solvent. d. Shim: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks. e. Tune and Match: Tune the probe for the desired nucleus (¹H, ¹³C, ¹⁹F) to ensure maximum signal sensitivity. f. Acquire the spectra using standard 1D pulse programs. Ensure sufficient scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.

Protocol 2: Mass Spectrometry Data Acquisition (GC-MS Method)

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation Setup: a. Use a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar). b. Set an appropriate temperature program for the GC oven to ensure the compound elutes as a sharp peak. c. Set the MS to scan over a relevant mass range (e.g., m/z 40-300) using Electron Ionization (EI) at 70 eV.

-

Data Acquisition: a. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. b. Begin the GC run and MS data acquisition simultaneously. c. The mass spectrum is obtained from the chromatographic peak corresponding to the eluted compound.[17][18]

Protocol 3: Infrared (IR) Spectroscopy Data Acquisition (Thin Film Method)

-

Sample Preparation: a. Place a small drop of a concentrated solution of the compound in a volatile solvent (e.g., chloroform) onto the surface of a polished salt plate (e.g., NaCl or KBr).[19] b. Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid compound on the plate.

-

Data Acquisition: a. Place the salt plate into the sample holder of the IR spectrometer. b. Acquire a background spectrum of the clean, empty sample compartment first. c. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[20]

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. compoundchem.com [compoundchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. BiblioBoard [openresearchlibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. dem.ri.gov [dem.ri.gov]

- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 20. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 1-acetyl-3,5-bis(trifluoromethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-acetyl-3,5-bis(trifluoromethyl)pyrazole. As a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed interpretation grounded in the principles of chemical structure and magnetic environments. We will explore the theoretical basis for the expected spectrum, provide a robust experimental protocol for its acquisition, and deliver a comprehensive guide to interpreting the resulting data. This guide is designed to equip researchers in medicinal chemistry and materials science with the expertise to confidently characterize this and structurally related fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of trifluoromethyl (CF₃) groups into the pyrazole ring dramatically alters its physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The title compound, this compound, serves as a key building block in the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals.[3]

Accurate structural elucidation is paramount in the development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing precise information about the molecular structure at an atomic level.[4][5] This guide focuses specifically on the ¹H NMR spectrum, offering a detailed roadmap for its prediction, acquisition, and interpretation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The structure of this compound presents two distinct proton environments: the lone proton on the pyrazole ring (H-4) and the three equivalent protons of the N-acetyl methyl group (CH₃).

2.1. Influence of Substituents on the Aromatic Environment

The chemical shift of the H-4 proton is profoundly influenced by the electronic effects of the substituents on the pyrazole ring.

-

Trifluoromethyl Groups (C3, C5): The two CF₃ groups are powerful electron-withdrawing substituents due to the high electronegativity of fluorine. This inductive effect significantly deshields the pyrazole ring, drawing electron density away from the H-4 proton.[6][7] This deshielding effect will cause the H-4 signal to appear at a considerably downfield position compared to unsubstituted pyrazole (where H-4 resonates around 6.3 ppm).[8]

-

N-Acetyl Group (N1): The acetyl group is also electron-withdrawing through resonance and inductive effects. This further contributes to the deshielding of the H-4 proton, pushing its resonance even further downfield.

2.2. Predicted Chemical Shifts (δ)

-

H-4 Proton: Considering the combined deshielding from two CF₃ groups and one N-acetyl group, the singlet for the H-4 proton is expected to appear in the downfield region of the spectrum, likely between δ 7.0 and 8.0 ppm . The spectrum of the parent 3,5-bis(trifluoromethyl)-1H-pyrazole shows the H-4 proton signal, providing a foundational reference point for this prediction.[9][10]

-

Acetyl (CH₃) Protons: The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet. This signal is expected in the typical region for N-acetyl groups, approximately δ 2.5 - 2.8 ppm .

2.3. Anticipated Spin-Spin Coupling

-

Proton-Proton (H-H) Coupling: There are no adjacent protons to either the H-4 or the acetyl CH₃ protons. Therefore, no H-H coupling is expected, and both signals should appear as singlets in a simplified analysis.

-

Proton-Fluorine (H-F) Coupling: A critical feature in the spectra of fluorinated compounds is long-range H-F coupling. The H-4 proton can couple with the fluorine atoms of both CF₃ groups. This is a four-bond coupling (⁴JH,F). If this coupling is resolved, the H-4 signal will not be a simple singlet but a complex multiplet. Given that it can couple to two distinct CF₃ groups, it may appear as a quartet of quartets (qq) or a more complex pattern if the coupling constants to each CF₃ group are different. The magnitude of ⁴JH,F in such systems is typically small (1-3 Hz). The acetyl protons are too distant to exhibit observable coupling to the fluorine atoms.

Experimental Protocol for Spectrum Acquisition

This section details a validated, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum. Adherence to this protocol ensures data quality and reproducibility.[11][12]

3.1. Materials and Reagents

-

This compound (5-10 mg)

-

Deuterated Chloroform (CDCl₃) or Deuterated Acetone (Acetone-d₆) with 0.03% Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

3.2. Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[13]

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm) for proper shimming.[12]

-

Capping: Securely cap the NMR tube.

3.3. Spectrometer Setup and Data Acquisition

This protocol assumes a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Preparation: Ensure the spectrometer is tuned and the desired experimental temperature (e.g., 298 K) is stable.[11]

-

Sample Insertion: Insert the sample into the spinner turbine and place it in the magnet.

-

Locking: Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during acquisition.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp lines and high resolution. Shimming can be performed by observing the FID or the lock signal.[14]

-

Parameter Setup: Load a standard 1D proton experiment. Key parameters to set include:

-

Pulse Width: Calibrate the 90° pulse width for the specific sample and probe.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time (at): Set to 2-4 seconds for good digital resolution.

-

Relaxation Delay (d1): Use a delay of 1-2 seconds.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

-

Acquisition: Start the acquisition.

3.4. Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via Fourier transformation.[15][16]

-

Apodization: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.[17]

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).[15]

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

3.5. Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis.

Data Analysis and Spectrum Interpretation

A properly acquired and processed spectrum will exhibit two main signals. The interpretation relies on analyzing their chemical shift, integration, and multiplicity.

4.1. Summary of Expected Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Pyrazole) | 7.5 - 7.8 | 1H | Singlet (s) or Quartet of Quartets (qq) | ⁴JH,F ≈ 1-2 Hz (if resolved) |

| CH₃ (Acetyl) | 2.6 - 2.8 | 3H | Singlet (s) | N/A |

4.2. Detailed Interpretation

-

Chemical Shift (δ): The signal at ~7.6 ppm is assigned to the H-4 proton, consistent with the strong deshielding effects of the adjacent CF₃ and N-acetyl groups. The signal at ~2.7 ppm is assigned to the acetyl methyl protons.

-

Integration: The relative integral ratio of the downfield signal to the upfield signal should be 1:3, confirming the presence of one pyrazole proton and one three-proton methyl group.

-

Multiplicity:

-

Acetyl CH₃: This signal will be a sharp singlet, as there are no neighboring protons to couple with.

-

Pyrazole H-4: On a standard resolution spectrometer, this peak may appear as a sharp singlet. However, upon expansion or with higher resolution instruments, fine structure due to ⁴JH,F coupling may be observed. The proton is coupled to six fluorine atoms from two chemically distinct (though symmetrically placed) CF₃ groups. This would theoretically result in a complex multiplet. The observation of a simple singlet indicates that the coupling constant is too small to be resolved under the experimental conditions.

-

Conclusion

The ¹H NMR spectrum of this compound is a clear and informative fingerprint of its molecular structure. It is characterized by two distinct singlets with a 1:3 integration ratio, corresponding to the single pyrazole H-4 proton and the three acetyl methyl protons. The downfield chemical shift of the H-4 proton is a direct consequence of the strong electron-withdrawing nature of the two trifluoromethyl and the N-acetyl substituents. This technical guide provides the theoretical foundation and practical protocols necessary for researchers to confidently acquire, process, and interpret this spectrum, facilitating the robust characterization of this important synthetic intermediate.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. web.mit.edu [web.mit.edu]

- 13. uwyo.edu [uwyo.edu]

- 14. ekwan.github.io [ekwan.github.io]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

Introduction: The Structural Significance of Trifluoromethylated Pyrazoles

An In-Depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 1-acetyl-3,5-bis(trifluoromethyl)pyrazole

Fluorinated heterocycles are a cornerstone of modern medicinal chemistry and materials science. The incorporation of trifluoromethyl (CF₃) groups into a molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. The combination of these two motifs in molecules like this compound presents a unique spectroscopic challenge and a rich area for chemical exploration.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules. However, the presence of fluorine atoms introduces complexities, primarily through carbon-fluorine (C-F) spin-spin coupling, which splits ¹³C signals into multiplets. Understanding these patterns and the electronic effects of the substituents is paramount for accurate spectral assignment.

Predicted ¹³C NMR Chemical Shifts and Mechanistic Interpretation

The ¹³C NMR spectrum of this compound is dominated by the strong electron-withdrawing effects of the two trifluoromethyl groups and the N-acetyl group. These substituents significantly influence the electron density of the pyrazole ring, leading to characteristic downfield shifts of the ring carbons.

The Pyrazole Ring Carbons (C3, C4, C5)

-

C3 and C5 Carbons: These carbons are directly attached to the highly electronegative trifluoromethyl groups. This direct attachment, combined with the electron-withdrawing resonance and inductive effects, causes a significant deshielding of C3 and C5. Their chemical shifts are expected to appear as quartets due to coupling with the three fluorine atoms of the attached CF₃ group (²JC-F). The chemical shift of C5 is likely to be slightly further downfield than C3 due to the additional electron-withdrawing influence of the adjacent N-acetyl group.

-

C4 Carbon: The C4 carbon is situated between the two electron-poor carbons (C3 and C5). While not directly bonded to a CF₃ group, its electron density is substantially reduced. The C4 signal is expected to be a singlet in a proton-decoupled spectrum but may appear as a complex multiplet (a septet or quartet of quartets) in a fully coupled spectrum due to smaller long-range C-F couplings (³JC-F).

The Trifluoromethyl (CF₃) Carbons

The carbon atoms of the trifluoromethyl groups themselves are subject to profound deshielding by the three attached fluorine atoms. They will appear as prominent quartets due to the large one-bond carbon-fluorine coupling constant (¹JC-F), which is typically in the range of 270-280 Hz[1].

The N-Acetyl Group Carbons

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected in the typical downfield region for amides, generally around 165-170 ppm.

-

Methyl Carbon (CH₃): The methyl carbon of the acetyl group will appear in the upfield region of the spectrum, characteristic of sp³ hybridized carbons.

The following table summarizes the predicted ¹³C NMR chemical shifts and expected multiplicities for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Justification |

| C=O | ~168.0 | Singlet | - | Typical range for an amide carbonyl. |

| C5 | ~145.5 | Quartet (q) | ²JC-F ≈ 38-42 | Strongly deshielded by adjacent CF₃ and N-acetyl group. |

| C3 | ~142.0 | Quartet (q) | ²JC-F ≈ 36-40 | Strongly deshielded by adjacent CF₃ group.[1] |

| C4 | ~112.0 | Singlet (or multiplet) | ³JC-F may be observable | Shielded relative to C3/C5 but deshielded relative to unsubstituted pyrazole. |

| CF₃ (C3, C5) | ~120.0 | Quartet (q) | ¹JC-F ≈ 270-280 | Direct attachment to three fluorine atoms causes large downfield shift and coupling.[1] |

| CH₃ | ~21.0 | Singlet | - | Typical range for an acetyl methyl group. |

Note: Predicted values are based on analysis of similar structures and may vary depending on solvent and experimental conditions.

Visualization of Substituent Effects

The following diagram illustrates the key electronic influences of the substituents on the pyrazole core, which dictate the observed chemical shifts. The electron-withdrawing nature of the CF₃ and N-acetyl groups pulls electron density away from the ring, resulting in the deshielding (downfield shift) of the ring carbons.

Caption: Electronic effects influencing ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum of a fluorinated compound like this compound requires careful consideration of experimental parameters.

Objective: To obtain a quantitative and high-resolution proton-decoupled ¹³C NMR spectrum.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is often a good first choice for its excellent solubilizing properties for many organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Ensure the probe is properly tuned to the ¹³C frequency.

-

-

Acquisition Parameters (¹³C{¹H} Experiment):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems). A 30° pulse angle is used to allow for a shorter relaxation delay.

-

Spectral Width (SW): Set a wide spectral width to encompass all expected signals, from ~0 to ~200 ppm.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and signal splitting from C-F coupling, a large number of scans will be necessary. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. For more quantitative results, a longer delay (5 x T₁) may be required.

-

Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.

-

Temperature: Run the experiment at a constant temperature, typically 298 K (25 °C).

-

-

Advanced Experiment: ¹³C{¹H, ¹⁹F} Triple Resonance:

-

For simplified spectra, if the instrumentation is available, performing a simultaneous proton and fluorine decoupling experiment is highly advantageous. This will cause the quartets from the CF₃ and pyrazole ring carbons to collapse into singlets, significantly increasing the signal-to-noise ratio and simplifying interpretation.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by referencing the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

-

Conclusion

While awaiting experimental verification, this guide provides a theoretically grounded and comprehensive overview of the expected ¹³C NMR spectrum of this compound. The strong deshielding effects of the trifluoromethyl and N-acetyl groups are predicted to shift the pyrazole ring carbons significantly downfield. The characteristic quartet splitting patterns arising from ¹JC-F and ²JC-F couplings are key diagnostic features for structural confirmation. The provided experimental protocol offers a robust starting point for researchers to successfully acquire and interpret the spectrum of this and related fluorinated pyrazoles, facilitating their vital work in drug discovery and chemical science.

References

IR spectroscopy of acetylated trifluoromethylpyrazoles

An In-Depth Technical Guide to the Infrared Spectroscopy of Acetylated Trifluoromethylpyrazoles

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of successful innovation. Among these, pyrazole derivatives substituted with trifluoromethyl and acetyl groups represent a class of significant interest due to their prevalence in pharmacologically active molecules. The electron-withdrawing nature of the trifluoromethyl group and the hydrogen-bond accepting capability of the acetyl moiety impart unique physicochemical properties that are critical to molecular interactions and biological activity.

Infrared (IR) spectroscopy stands as a powerful, rapid, and non-destructive first-line technique for the structural elucidation of these complex molecules. It provides an unambiguous fingerprint of a molecule's functional groups and skeletal structure. This guide offers a detailed exploration of the , moving beyond a simple recitation of frequencies to explain the underlying principles and practical considerations that ensure accurate and reliable spectral interpretation.

The Vibrational Landscape of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a distinct set of vibrational modes. Understanding these foundational vibrations is essential before considering the effects of substituents. The parent pyrazole molecule exhibits characteristic absorptions arising from the stretching and bending of its C-H, N-H, C=N, C=C, and N-N bonds.[1][2] Theoretical and experimental studies have provided a solid basis for assigning these vibrations.[2][3]

For substituted pyrazoles, the key vibrations of the heterocyclic ring are typically observed in the 1620-1390 cm⁻¹ region.[4] These are due to the C=C and C=N stretching modes, which are often coupled. The precise frequencies are highly sensitive to the nature and position of substituents on the ring.

Caption: Fundamental structure and key vibrational modes of the parent pyrazole ring.

Substituent Effects: Deciphering the Spectrum of Acetylated Trifluoromethylpyrazoles

The introduction of acetyl and trifluoromethyl groups dramatically alters the electronic distribution and vibrational properties of the pyrazole ring. These alterations provide highly diagnostic peaks for structural confirmation.

The Carbonyl (C=O) Stretch of the Acetyl Group

This is often the most intense and easily identifiable peak in the spectrum. For N-acetylated pyrazoles, the C=O stretching vibration is a sharp, strong band typically found between 1680-1750 cm⁻¹ .[5] Its exact position is a sensitive probe of the molecular environment:

-

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. When attached to the pyrazole ring, it reduces the electron density on the nitrogen to which the acetyl group is attached. This decreased electron donation to the carbonyl carbon results in a stronger, shorter C=O bond, shifting the stretching frequency to a higher wavenumber (a "blue shift").

-

Conjugation: If the pyrazole ring is aromatic, delocalization of the nitrogen's lone pair electrons into the carbonyl group can occur. This resonance effect lengthens the C=O bond and shifts its absorption to a lower wavenumber (a "red shift"). The interplay between these competing electronic and resonance effects determines the final position of the carbonyl peak.

The Trifluoromethyl (CF₃) Group Vibrations

The CF₃ group provides a second set of highly characteristic and intense absorptions. Due to the large mass of fluorine and the high polarity of the C-F bond, these vibrations are very strong.

-

C-F Stretching Modes: These appear as multiple, strong, and often complex bands in the region of 1400-1000 cm⁻¹ .[6] The symmetric and asymmetric stretching modes of the three C-F bonds are responsible for this characteristic pattern, which serves as an unmistakable indicator of the group's presence.

Impact on Pyrazole Ring Vibrations

The substituents also modulate the pyrazole ring's own vibrations. The electron-withdrawing CF₃ group can increase the bond order of the C=N and C=C bonds within the ring, leading to a slight shift of these stretching frequencies to higher wavenumbers, often seen in the 1630-1450 cm⁻¹ range.

Summary of Diagnostic IR Absorptions

The following table summarizes the key vibrational frequencies essential for identifying and characterizing acetylated trifluoromethylpyrazoles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Insights |

| Acetyl Group | C=O Stretch | 1680 - 1750 | Strong, Sharp | Position sensitive to electronic effects from CF₃ group and ring conjugation. |

| Trifluoromethyl Group | C-F Stretches | 1400 - 1000 | Very Strong, Multiple Bands | Unambiguous diagnostic marker for the CF₃ substituent. |

| Pyrazole Ring | C=N & C=C Stretches | 1630 - 1450 | Medium to Strong | Confirms the presence of the heterocyclic core; position influenced by substituents. |

| Aromatic C-H | C-H Stretch | 3150 - 3000 | Medium to Weak | Indicates C-H bonds directly on the pyrazole ring. |

| Acetyl Methyl C-H | C-H Stretch | 3000 - 2850 | Medium to Weak | Confirms the methyl part of the acetyl group. |

| Fingerprint Region | Ring Bending/Deformation | < 1500 | Complex, Medium to Weak | Unique pattern for each molecule, useful for final identity confirmation against a reference. |

A Self-Validating Experimental Protocol for FTIR Analysis

Acquiring a high-quality, reproducible IR spectrum is critical for accurate analysis. The following protocol, centered on the modern Attenuated Total Reflectance (ATR) technique, is efficient and minimizes sample preparation artifacts.[7]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Verify that the sample compartment is clean and the ATR crystal (typically diamond or germanium) is free of any residue.

-

-

Background Spectrum Acquisition (The Causality Check):

-

Action: Record a background spectrum with nothing on the ATR crystal.

-

Rationale: This is a critical self-validating step. The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrumental response. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final output contains only the vibrational information of the analyte. Without a proper background, atmospheric peaks could be mistaken for sample features.

-

-

Sample Application:

-

Action: Place a small amount of the solid acetylated trifluoromethylpyrazole sample directly onto the ATR crystal. A spatula-tip amount is usually sufficient.

-

Action: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.

-

Rationale: The ATR technique relies on an evanescent wave that penetrates a tiny distance into the sample. Good contact is paramount for a strong, high-quality signal. Inconsistent pressure is a common source of poor reproducibility.

-

-

Data Acquisition Parameters:

-

Wavenumber Range: Set to 4000–400 cm⁻¹. This covers the entire mid-infrared region where fundamental vibrations occur.

-

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

-

Rationale: This provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio (S/N). Higher resolution is rarely needed unless performing gas-phase studies or analyzing very subtle peak shifts.

-

Number of Scans: Co-add 16 to 32 scans.

-

Rationale: Signal averaging is a powerful way to improve the S/N. The signal increases linearly with the number of scans (N), while the noise increases with the square root of N. Therefore, the S/N improves with the square root of the number of scans, making 16 or 32 scans an efficient choice.

-

-

Data Processing and Cleaning:

-

Action: After data collection, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

-

Action: Inspect the resulting spectrum for any anomalies, such as a sloping baseline (correctable with software) or interference fringes (indicating a thin film effect).

-

Caption: A validated workflow for acquiring high-quality FTIR spectra using ATR.

Conclusion: An Indispensable Tool in Synthesis and Development

IR spectroscopy is an essential analytical technique in the arsenal of any scientist working with acetylated trifluoromethylpyrazoles. Its ability to provide rapid, definitive confirmation of key functional groups—the acetyl carbonyl, the trifluoromethyl C-F bonds, and the pyrazole core—makes it invaluable for monitoring reaction progress, confirming the identity of final products, and ensuring the purity of compounds destined for further development. By understanding the interplay of substituent effects and adhering to a rigorous, self-validating experimental protocol, researchers can leverage the full power of this technique to accelerate their research and development efforts.

References

- 1. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules [mdpi.com]

mass spectrometry analysis of 1-acetyl-3,5-bis(trifluoromethyl)pyrazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Acetyl-3,5-bis(trifluoromethyl)pyrazole

Introduction: The Analytical Imperative for Fluorinated Heterocycles

This compound is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The incorporation of trifluoromethyl (CF₃) groups can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in the development of novel pharmaceuticals and agrochemicals.[1][2] Given its fluorinated nature and acetyl functionality, precise characterization is paramount for quality control, reaction monitoring, and metabolite identification.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose.[3][4] Its ability to provide both molecular weight information and a detailed structural "fingerprint" through fragmentation analysis is indispensable. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the mass spectrometric analysis of this compound, moving from first principles and experimental design to the logical elucidation of its fragmentation pathways.

Part 1: Foundational Principles & Pre-Analysis Considerations

The molecular structure of this compound dictates the optimal analytical strategy. The molecule possesses a molecular weight of 246.11 g/mol and contains a volatile N-acetyl group and two stable trifluoromethyl groups attached to a pyrazole core.[5] These features make it an ideal candidate for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-MS).

The Rationale for GC-MS with Electron Ionization (EI)

-

Volatility and Thermal Stability: The compound's structure suggests sufficient volatility and thermal stability to be amenable to GC, where it can be vaporized without significant degradation and separated from impurities or reactants. The N-acetyl group enhances volatility compared to the parent NH-pyrazole.[6]

-

Electron Ionization (EI) as the Gold Standard: EI is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process reliably produces a molecular ion (M⁺•) and, more importantly, extensive and reproducible fragmentation.[7] The resulting mass spectrum serves as a unique fingerprint that is highly valuable for unambiguous library matching and structural confirmation. While softer ionization techniques might preserve the molecular ion, they would fail to provide the rich structural detail needed for definitive identification.

Part 2: Experimental Protocol for GC-MS Analysis

This protocol outlines a robust method for the analysis of this compound. The parameters are based on established methods for pyrazole analysis and are designed to ensure high-resolution separation and optimal ionization.[3]

Protocol 1: Sample Preparation

Objective: To prepare a solution of the analyte at a suitable concentration for GC-MS analysis, ensuring complete dissolution and compatibility with the GC system.

Materials:

-

This compound sample

-

Dichloromethane (DCM), HPLC or GC grade

-

Methanol, HPLC or GC grade

-

2 mL autosampler vials with septa

-

Volumetric flask (10 mL)

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Solubilization: Add a minimal amount of methanol (e.g., 0.5 mL) to ensure the dissolution of any polar impurities or the primary analyte.

-

Dilution: Dilute the sample to the 10 mL mark with dichloromethane. DCM is an excellent solvent for GC injection and is compatible with most standard capillary columns.[3] The final concentration will be approximately 1 mg/mL.

-

Working Solution: Transfer an aliquot of the stock solution into a 2 mL autosampler vial for analysis. Further dilution may be necessary depending on instrument sensitivity.

Protocol 2: GC-MS Instrumental Parameters

Objective: To define the instrumental conditions for the chromatographic separation and mass spectrometric detection of the analyte.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | High-sensitivity single quadrupole detector suitable for EI. |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-volatile compounds, including heterocyclic derivatives.[3] |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. The ratio can be adjusted based on sample concentration.[3] |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |

| Oven Program | Initial: 80 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. | The initial hold allows for solvent focusing. The ramp rate is sufficient to elute the analyte as a sharp peak while separating it from potential impurities. |

| MS Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |

| MS Quad Temp. | 150 °C | Standard temperature to ensure stable mass analysis. |

| Ionization Mode | Electron Ionization (EI) | As discussed, provides reproducible fragmentation for structural elucidation.[7] |

| Electron Energy | 70 eV | The industry standard energy for EI, creating extensive fragmentation and allowing for library comparability. |

| Scan Range | 40 - 350 m/z | Covers the expected molecular ion (m/z 246) and all significant fragments. |

Part 3: Elucidation of the Mass Spectrum

The 70 eV EI mass spectrum of this compound is predicted to be rich in structural information. The fragmentation will be driven by the relative stabilities of the resulting ions and neutral losses, primarily influenced by the N-acetyl group and the pyrazole ring structure.

The Molecular Ion (M⁺•)

The molecular ion is expected at an m/z of 246 , corresponding to the molecular weight of the compound (C₇H₄F₆N₂O).[5] Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the Nitrogen Rule.[8] Its abundance may be moderate to low, as N-acetylated compounds can fragment readily.

Primary Fragmentation Pathways

The fragmentation of pyrazoles is known to proceed via two main pathways: the expulsion of HCN and the loss of N₂ from the ring.[9][10] However, the presence of the N-acetyl substituent provides a more favorable and dominant initial fragmentation site.

-

Loss of the Acetyl Group (Dominant Pathway): The most characteristic fragmentation for N-acetyl compounds is the cleavage of the N-CO bond. This occurs via two primary mechanisms:

-

Loss of a Ketene Neutral Molecule (CH₂=C=O): This is not typically a primary fragmentation for N-acetyl compounds.

-

Loss of an Acetyl Radical (•COCH₃): This is the most probable and energetically favorable initial fragmentation. The loss of a 43 Da radical leads to the formation of a highly stable pyrazole cation. This fragment is often the base peak in the spectrum.

-

-

Cleavage of Trifluoromethyl Group (•CF₃): Loss of a 69 Da trifluoromethyl radical is possible but less likely as a primary pathway compared to the loss of the acetyl group, due to the relative strength of the C-CF₃ bond versus the N-CO bond.

-

Pyrazole Ring Fragmentation: Subsequent fragmentation of the primary fragment ions will involve the characteristic cleavage of the pyrazole ring.

Proposed Fragmentation Diagram

The logical flow of fragmentation from the molecular ion is visualized below.

Caption: Proposed EI fragmentation pathway for this compound.

Table of Major Predicted Ions

| m/z | Proposed Ion Structure | Neutral Loss | Rationale and Comments |

| 246 | [C₇H₄F₆N₂O]⁺• | - | Molecular Ion (M⁺•) . Presence confirms the molecular weight. |

| 203 | [C₅H₂F₆N₂]⁺ | •COCH₃ (43 Da) | Predicted Base Peak . Formed by the loss of the acetyl radical. The resulting 3,5-bis(trifluoromethyl)pyrazole cation is highly stabilized. |

| 177 | [C₆H₄F₃N₂O]⁺ | •CF₃ (69 Da) | Formed by the loss of a trifluoromethyl radical. Expected to be of lower abundance than the m/z 203 fragment. |

| 134 | [C₄H₂F₃N₂]⁺ | •COCH₃, •CF₃ | Resulting from the loss of a CF₃ radical from the m/z 203 fragment. |

| 69 | [CF₃]⁺ | C₆H₄N₂O(CO) | The trifluoromethyl cation itself. A common fragment in spectra of fluorinated compounds. |

| 43 | [CH₃CO]⁺ | C₅H₁F₆N₂ | The Acetyl Cation . A very common and characteristic fragment for acetylated compounds, often of high abundance.[11] |

Part 4: Data Interpretation & Advanced Considerations

-

Isotopic Peaks: Look for the M+1 peak, which will have a predicted abundance of ~7.7% relative to the M⁺• peak based on the natural abundance of ¹³C. This can help confirm the elemental composition.

-

Confirmation of Fragmentation: The presence of a strong peak at m/z 43 ([CH₃CO]⁺) alongside the base peak at m/z 203 ([M-43]⁺) provides a self-validating system, strongly confirming the structure as an acetylated pyrazole.

-

Potential for Isomers: If the synthesis of the pyrazole precursor was not regioselective, isomeric products could be present.[3] While 3,5-bis(trifluoromethyl)pyrazole is symmetrical, precursors might not be. Careful examination of the chromatography is essential to ensure peak purity. Isomers will share the same molecular weight but may exhibit different retention times and subtle differences in fragmentation ratios.

Conclusion

The mass spectrometric analysis of this compound by GC-MS with Electron Ionization is a powerful and definitive method for its characterization. A logical interpretation of the resulting mass spectrum, guided by fundamental principles of fragmentation, allows for unambiguous identification. The dominant fragmentation pathway is predicted to be the loss of the acetyl radical (43 Da) to form a stable pyrazole cation at m/z 203, which should serve as the base peak. This, combined with the molecular ion at m/z 246 and the characteristic acetyl cation at m/z 43, provides a robust and self-validating analytical signature for this important fluorinated heterocyclic compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole | C7HF9N2O | CID 2773246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 244187-01-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. BiblioBoard [openresearchlibrary.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profiling of 1-acetyl-3,5-bis(trifluoromethyl)pyrazole for Pharmaceutical Development

Abstract

1-acetyl-3,5-bis(trifluoromethyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry, embodying a scaffold prevalent in numerous pharmacologically active agents.[1][2][3] The trifluoromethyl groups are known to enhance metabolic stability and potency in drug candidates.[4][5] However, these fluorine-rich moieties also profoundly influence the molecule's physicochemical properties, particularly its solubility, which is a critical determinant of bioavailability and formulability. This guide provides an in-depth technical framework for characterizing the solubility of this compound in a range of organic solvents relevant to drug discovery and development. We will explore the underlying principles governing its solubility, present a systematic approach for experimental determination, and discuss the implications of the resulting data for pharmaceutical applications.

Introduction: The Significance of Pyrazoles and Solubility in Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of blockbuster drugs like Celecoxib and Sildenafil.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The compound this compound, with its distinct substitution pattern, represents a promising building block for novel therapeutics.

The journey from a promising compound to a viable drug is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Understanding the solubility profile of a drug candidate is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms (e.g., oral solids, injectables).

-

Preclinical Studies: Ensuring adequate compound concentration in in vitro and in vivo assays.

This guide is intended for researchers, chemists, and formulation scientists, providing both theoretical grounding and practical, field-proven methodologies for assessing the solubility of this specific, highly fluorinated pyrazole derivative.

Physicochemical Properties and Their Anticipated Impact on Solubility

While specific experimental data for this compound is scarce, we can predict its general solubility behavior by analyzing its structural features and physicochemical properties.

| Property | Value / Structure | Predicted Influence on Solubility |

| Molecular Formula | C₇H₄F₆N₂O | High fluorine content suggests a tendency towards solubility in nonpolar and weakly polar solvents. |

| Molecular Weight | 246.11 g/mol [8] | A moderate molecular weight, which is less likely to be a limiting factor for solubility compared to larger molecules.[9] |

| Boiling Point | 60°C at 15 mmHg[10] | Indicates relatively strong intermolecular forces for its size, which will need to be overcome by the solvent. |

| Key Structural Features | Two -CF₃ groups, one acetyl group (-COCH₃), pyrazole ring | The highly electronegative trifluoromethyl groups create a nonpolar, lipophilic character. The acetyl group and the nitrogen atoms in the pyrazole ring introduce polarity and potential for hydrogen bonding. This dichotomy will be key to its solubility profile. |

The fundamental principle of "like dissolves like" governs solubility.[11][12] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given the presence of both highly nonpolar trifluoromethyl groups and a polar acetyl/pyrazole core, this compound is expected to exhibit complex solubility behavior, likely favoring solvents with a balanced polarity.

Systematic Protocol for Experimental Solubility Determination

The following protocol outlines a robust, multi-tiered approach to accurately determine the solubility of this compound. This protocol is designed to be self-validating by incorporating equilibrium confirmation and analytical quantification.

Materials and Equipment

-

This compound (purity >97%)

-

A range of organic solvents (HPLC grade or equivalent) categorized by polarity:

-

Nonpolar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

-

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC with UV detector or other suitable quantitative method (e.g., qNMR)

-

Calibrated volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium.[9]

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 20-30 mg) to a tared vial. The key is to ensure undissolved solid remains at equilibrium.

-

Record the exact mass of the compound added.

-

Pipette a precise volume of the chosen solvent (e.g., 2 mL) into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.

-

-

Sample Processing and Analysis:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the same temperature for at least 2 hours, or centrifuge them (e.g., 10 minutes at 5000 rpm) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any particulate matter.

-

Accurately dilute a known volume of the filtered solution with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

-

-

Quantification and Data Reporting:

-

Prepare a multi-point calibration curve (typically 5-6 standards) of this compound in the same diluent.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Interpreting the Results: A Predictive Solubility Table

Based on the compound's structure, the following table predicts the likely solubility classification in various organic solvents. The experimental protocol described above is designed to generate the quantitative data to populate such a table.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene | Low to Moderate | While the -CF₃ groups are lipophilic, the polar acetyl and pyrazole core will limit solubility in purely nonpolar media. |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for many organic compounds with mixed polarity, capable of solvating both the nonpolar and polar regions. |

| Ethyl Acetate | High | The ester functionality can interact favorably with the acetyl group, while the ethyl group interacts with the nonpolar regions. | |

| Acetone, THF | Very High | These solvents have strong dipole moments and are effective at dissolving compounds with both polar functional groups and significant nonpolar character. | |

| Acetonitrile (ACN) | Moderate to High | ACN is quite polar and may be less effective at solvating the bulky, nonpolar trifluoromethyl groups compared to acetone or THF. | |

| DMF, DMSO | Very High | These are highly polar, strong solvents capable of overcoming the crystal lattice energy of many organic solids. They are often considered "universal" organic solvents. | |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups can act as hydrogen bond donors to the nitrogen and oxygen atoms of the pyrazole. However, the large nonpolar surface area from the -CF₃ groups may limit extensive solvation. |

Conclusion and Implications for Drug Development

A thorough understanding of the solubility of this compound is not an academic exercise but a critical step in its development as a potential therapeutic agent. The methodologies and predictive framework presented in this guide provide a clear path for researchers to generate the robust data needed to de-risk and advance their programs. High solubility in solvents like acetone or ethyl acetate would suggest straightforward purification via crystallization, while good solubility in pharmaceutically acceptable solvents like ethanol could simplify formulation for preclinical studies. Conversely, poor solubility across most systems would signal an early-stage challenge requiring enabling technologies such as amorphous solid dispersions or salt formation (if applicable). By systematically characterizing its solubility, scientists can make informed, data-driven decisions, ultimately accelerating the translation of this promising pyrazole derivative from the laboratory to the clinic.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 244187-01-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 9. youtube.com [youtube.com]

- 10. This compound CAS#: 244187-01-7 [m.chemicalbook.com]

- 11. chem.ws [chem.ws]

- 12. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Stability and Storage of 1-acetyl-3,5-bis(trifluoromethyl)pyrazole

This guide provides a comprehensive overview of the critical aspects concerning the stability and long-term storage of 1-acetyl-3,5-bis(trifluoromethyl)pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this important chemical entity in experimental and developmental workflows.

Chemical Profile and Significance

This compound is a heterocyclic compound characterized by a pyrazole core, an N-acetyl group, and two trifluoromethyl substituents. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the chemical reactivity and stability of the molecule, making it a valuable building block in medicinal and agrochemical research. Its derivatives have been explored for a range of biological activities.[1][2][3][4] The proper handling and storage of this compound are paramount to ensure its chemical fidelity and the reproducibility of experimental results.

| Chemical and Physical Properties | |

| CAS Number | 244187-01-7[5][6] |

| Molecular Formula | C₇H₄F₆N₂O[5][7] |

| Molecular Weight | 246.11 g/mol [5][7] |

| Appearance | Typically a solid (inferred from handling instructions for similar compounds) |